molecular formula C5H11ClN4 B2955320 (S)-2-(Azidomethyl)pyrrolidine HCl CAS No. 2152667-70-2

(S)-2-(Azidomethyl)pyrrolidine HCl

Cat. No.: B2955320
CAS No.: 2152667-70-2
M. Wt: 162.62
InChI Key: IDHLIBCIGHPWOB-JEDNCBNOSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in synthetic and medicinal chemistry. researchgate.nettandfonline.com Its prevalence stems from several key characteristics:

Structural Versatility: The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. researchgate.netnih.gov This "pseudorotation" enables the precise spatial orientation of substituents, which is critical for biological activity. researchgate.netdntb.gov.ua

Biocompatibility: The pyrrolidine motif is found in a vast number of natural products, alkaloids, and FDA-approved drugs, highlighting its inherent biological relevance and acceptance. tandfonline.comnih.gov

Synthetic Accessibility: A wide range of synthetic methods exists for the construction and functionalization of the pyrrolidine core, making it a readily accessible building block for chemists. researchgate.netnih.gov

The sp³-hybridized carbon atoms in the pyrrolidine ring contribute to molecular complexity and the presence of chiral centers, which are essential for the clinical success of new bioactive molecules. nih.gov

Role of Chirality in Advanced Chemical Transformations

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry with profound implications for biological activity. gd3services.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic properties. gd3services.com Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. numberanalytics.comchiralpedia.com

The importance of chirality in advanced chemical transformations is multifaceted:

Enantioselective Synthesis: Chiral molecules, like (S)-2-(Azidomethyl)pyrrolidine HCl, are instrumental as chiral auxiliaries, ligands for metal catalysts, and organocatalysts in asymmetric synthesis. nih.govnumberanalytics.com These chiral entities create a stereochemically defined environment that favors the formation of one enantiomer of the product over the other. chiralpedia.com

Target Recognition: In a biological context, the specific three-dimensional arrangement of a chiral molecule is crucial for its interaction with chiral biological targets such as enzymes and receptors. dntb.gov.uagd3services.com The precise fit between a chiral drug and its target is often a prerequisite for its therapeutic effect.

Overview of Azide (B81097) Functionality in Synthetic Strategies

The azide group (-N₃) is a highly versatile and energetic functional group that has become indispensable in modern organic synthesis. nobelprize.org Its utility is primarily associated with its participation in a class of reactions known as "click chemistry." organic-chemistry.orgnih.govwikipedia.org

Key synthetic applications of the azide functionality include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgacgpubs.org This reaction is known for its high yields, broad substrate scope, and tolerance of a wide range of functional groups. organic-chemistry.orgacgpubs.org

Bioorthogonal Chemistry: The azide group is relatively stable and unreactive towards many biological functionalities, making it an ideal "bioorthogonal" handle for labeling and modifying biomolecules in their native environment. nobelprize.org

Precursor to Amines: Azides can be readily reduced to primary amines, providing a convenient method for introducing this important functional group into a molecule.

1,3-Dipolar Cycloadditions: Beyond the CuAAC reaction, azides can participate in a variety of other 1,3-dipolar cycloaddition reactions with different dipolarophiles, leading to the synthesis of various nitrogen-containing heterocycles. nobelprize.org

The presence of the azide group in this compound makes it a ready participant in these powerful synthetic transformations, allowing for its facile incorporation into a diverse range of molecular architectures. mdpi.compwr.edu.plgoogle.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(azidomethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLIBCIGHPWOB-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 2 Azidomethyl Pyrrolidine Hcl and Its Analogues

Precursor Synthesis and Starting Materials

The foundation for synthesizing (S)-2-(azidomethyl)pyrrolidine HCl lies in the availability of enantiomerically pure pyrrolidine (B122466) precursors. These are typically derived from the chiral pool, utilizing naturally abundant and relatively inexpensive starting materials.

Synthesis of Pyrrolidine Ring Systems

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common structural element in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine. mdpi.com The most prevalent and direct method for obtaining chiral pyrrolidine scaffolds is through the use of the amino acid L-proline. rsc.orgrsc.orgwhiterose.ac.uk L-proline, a naturally occurring cyclic amino acid, provides a readily available and inexpensive source of the (S)-configured pyrrolidine ring. rsc.orgwhiterose.ac.uk Its inherent chirality is a significant advantage, eliminating the need for resolution steps or asymmetric synthesis in many cases. whiterose.ac.uk

Synthetic routes often begin with the reduction of L-proline or its derivatives. For instance, the reduction of N-protected L-proline using reagents like lithium aluminium hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) yields the corresponding (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol. mdpi.comwikipedia.org This alcohol is a pivotal intermediate for further functionalization.

Alternative strategies for constructing pyrrolidine rings include 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, as well as intramolecular cyclization reactions. mdpi.comnih.gov For example, the intramolecular aza-Michael reaction can be used to form the pyrrolidine ring asymmetrically. whiterose.ac.uk Another approach involves the ring opening of donor-acceptor cyclopropanes with an azide (B81097) ion, which can subsequently lead to the formation of pyrrolidine derivatives through a Staudinger/aza-Wittig reaction sequence. thieme-connect.com

Derivatization of Chiral Pyrrolidine Precursors

With the chiral pyrrolidine core established, typically as (S)-prolinol, the next stage involves derivatization to prepare for the introduction of the azide group. A common precursor for (S)-2-(azidomethyl)pyrrolidine is (S)-2-(hydroxymethyl)pyrrolidine, which is commercially available or readily synthesized by reducing L-proline. mdpi.comwikipedia.org

The hydroxyl group of (S)-prolinol is not a good leaving group for direct nucleophilic substitution. Therefore, it must be converted into a more reactive functional group. This is often achieved by tosylation or mesylation, where the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine. This process converts the hydroxyl group into a tosylate or mesylate, both of which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Another critical aspect of derivatization is the protection of the pyrrolidine nitrogen. The secondary amine in the pyrrolidine ring is nucleophilic and can interfere with subsequent reactions. Therefore, it is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. For example, reacting (S)-prolinol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields N-Boc-(S)-prolinol. This protection strategy prevents unwanted side reactions and can be reversed under specific conditions later in the synthetic sequence.

Direct Synthesis and Preparation of (S)-2-(Azidomethyl)pyrrolidine Derivatives

The introduction of the azidomethyl group is the key transformation in the synthesis of the target compound. This can be accomplished through several azidation strategies.

Azidation Reactions for Azidomethyl Moiety Introduction

The conversion of the precursor, typically a protected (S)-2-(hydroxymethyl)pyrrolidine derivative, into the corresponding azide is a critical step. This can be achieved either directly from the alcohol or through a two-step nucleophilic substitution process.

Direct conversion of an alcohol to an azide is an efficient process that avoids the isolation of an intermediate. The Mitsunobu reaction is a well-known method for this transformation. cmu.edu In this reaction, the alcohol is treated with a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃), an azodicarboxylate (like diethyl azodicarboxylate, DEAD), and an azide source. While hydrazoic acid (HN₃) can be used, its high toxicity and explosive nature are significant drawbacks. cmu.edu Safer alternatives include diphenylphosphoryl azide (DPPA). cmu.edu

Another direct method involves the activation of the alcohol with a phosphoryl chloride derivative, followed by in-situ displacement with an azide. For example, a one-pot procedure using bis(2,4-dichlorophenyl) phosphate (B84403) has been developed for the efficient preparation of alkyl azides from alcohols. cmu.edu Similarly, copper(II) triflate has been shown to catalyze the direct conversion of alcohols to azides using azidotrimethylsilane (B126382) (TMSN₃) as the azide source. researchgate.net

Table 1: Reagents for Direct Azidation of Alcohols

Reagent System Description Reference
PPh₃, DEAD, HN₃/DPPA Mitsunobu reaction conditions for converting alcohols to azides. DPPA is a safer alternative to HN₃. cmu.edu
Bis(2,4-dichlorophenyl) phosphate, NaN₃ One-pot procedure involving phosphate activation of the alcohol. cmu.edu

The more common and often higher-yielding approach to synthesizing (S)-2-(azidomethyl)pyrrolidine involves a two-step nucleophilic substitution (Sₙ2) reaction. The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. masterorganicchemistry.com

As mentioned in section 2.1.2, the hydroxyl group of the N-protected (S)-prolinol is first converted into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base.

In the second step, the resulting tosylate or mesylate is treated with an azide salt, such as sodium azide (NaN₃) or lithium azide, in a polar aprotic solvent like dimethylformamide (DMF). scispace.com The azide ion displaces the tosylate or mesylate group via an Sₙ2 mechanism, leading to the formation of the N-protected (S)-2-(azidomethyl)pyrrolidine with inversion of configuration at the carbon bearing the leaving group. thieme-connect.com However, since the substitution occurs at the methyl carbon, which is not a stereocenter, the stereochemistry of the pyrrolidine ring remains intact.

For example, (S)-tert-Butyl-2-(tosyloxymethyl)pyrrolidine-1-carboxylate can be reacted with sodium azide to produce (S)-tert-Butyl-2-(azidomethyl)pyrrolidine-1-carboxylate. koreascience.kr

Finally, the protecting group on the pyrrolidine nitrogen is removed. For a Boc group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. researchgate.net This deprotection step not only liberates the secondary amine but also forms the hydrochloride salt of the final product, this compound.

Table 2: Two-Step Nucleophilic Substitution for Azide Formation

Step Reagents & Conditions Purpose Reference
1. Activation TsCl or MsCl, Base (e.g., Pyridine) Convert the hydroxyl group into a good leaving group (tosylate or mesylate). koreascience.kr
2. Substitution NaN₃ or LiN₃, DMF Displace the leaving group with the azide nucleophile. scispace.comkoreascience.kr

Influence of Protecting Groups (e.g., Boc, Bn) on Synthesis Pathways

The selection of a protecting group for the pyrrolidine nitrogen is a critical determinant in the synthetic pathway of (S)-2-(azidomethyl)pyrrolidine and its analogues. The two most commonly employed groups, tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn), each present distinct advantages and disadvantages that significantly influence reaction outcomes, yields, and the feasibility of subsequent synthetic steps.

However, the nature of the Boc group can also lead to unexpected side reactions. In one study focused on synthesizing azido-pyrrolidines, the tosylation of a Boc-protected alcohol did not yield the expected tosyl derivative. Instead, a cyclic carbamate (B1207046) was the major product. psu.edu This was attributed to the participation of the Boc group, where under mild basic conditions, a hydrogen atom beta to the carbamate oxygen is released, promoting the formation of the cyclic structure. psu.edu In contrast, the benzyloxycarbonyl (Cbz) group, which lacks this specific hydrogen, did not lead to this side reaction, highlighting the subtle yet profound influence of the protecting group's structure. psu.edu

The benzyl group, while a robust protecting group, can present challenges in its removal, especially in complex molecules. Late-stage deprotection of an N-Boc and N-Bn double-protected 2-aminopyridine (B139424) ring, a key step in the synthesis of certain neuronal nitric oxide synthase inhibitors, proved to be difficult. nih.govresearchgate.net It was discovered that acetic acid could facilitate the N-Bn deprotection, offering a solution to this synthetic hurdle. nih.govresearchgate.net The choice between Boc and Bn, therefore, is not merely a matter of preference but a strategic decision based on the specific functionalities present in the molecule and the planned reaction sequence. researchgate.netrsc.org

Table 1: Influence of Protecting Groups on Pyrrolidine Synthesis

Protecting GroupAdvantagesDisadvantages & Side ReactionsRelevant FindingsCitations
Boc Stable to many reagents; easily removed with acid.Can lead to unexpected cyclizations (e.g., cyclic carbamate formation).Improved overall yield and functional group compatibility in inhibitor synthesis; prevented epimerization in iminosugar synthesis. organic-chemistry.orgnih.govmdpi.compsu.edu
Bn Robust protection.Deprotection can be difficult, especially in late-stage synthesis.Acetic acid found to facilitate debenzylation in a challenging N-Boc, N-Bn protected system. nih.govresearchgate.net
Cbz Avoids side reactions seen with Boc in specific tosylation reactions.Used to successfully prepare azido-pyrrolidines where Boc-protection failed. psu.edu

Advanced Synthetic Approaches to Functionalized (S)-2-(Azidomethyl)pyrrolidine Derivatives

Building upon the fundamental understanding of protecting group chemistry, more advanced and efficient methods for synthesizing functionalized (S)-2-(azidomethyl)pyrrolidine derivatives have been developed. These approaches aim to reduce step counts, improve yields, and enable precise modifications of the pyrrolidine scaffold.

One-Pot Synthetic Methods

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methods have been developed for pyrrolidine derivatives. For example, a facile one-pot synthesis of novel spirooxindole-pyrrolidine derivatives has been achieved via a 1,3-dipolar cycloaddition of an azomethine ylide with 3-methyleneoxindolines. rsc.org Similarly, 2-hydroxy pyrrolidine derivatives have been synthesized in a one-pot reaction of 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran (B140613) using a cerium(III) chloride heptahydrate catalyst. acgpubs.org

More directly related to azido-pyrrolidines, researchers have explored protecting-group-free one-pot syntheses. An alternative one-pot synthesis of (S)-2-(azidodiphenylmethyl)pyrrolidine from α,α-diphenyl-(S)-prolinol was developed using a biphasic reaction medium of sulfuric acid and chloroform. researchgate.net Furthermore, one-pot protocols have been designed to integrate multiple distinct reactions, such as an N-iodosuccinimide (NIS)-mediated oxazole (B20620) formation, azide coupling, and a subsequent click reaction to generate complex triazole-methylene-oxazole derivatives. researchgate.net These multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, represent a powerful tool for creating libraries of functionalized heterocyclic compounds, including those with azide functionalities, in a highly convergent and efficient manner. mdpi.com

Selective Functionalization Strategies

Selective functionalization allows for the precise introduction of chemical moieties at specific positions on the (S)-2-(azidomethyl)pyrrolidine scaffold, enabling the creation of diverse derivatives for various applications. The azide group itself is a key functional handle for such modifications, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."

This strategy has been employed to graft (S)-2-(azidomethyl)-1-(tert-butoxycarbonyl) pyrrolidine onto the surface of cellulose (B213188), demonstrating a method for modifying biomaterials. rsc.org In another example, (S)-2-(azidomethyl)pyrrolidine and its N-methylated analogue were used in the post-synthetic functionalization of covalent organic frameworks (COFs). mdpi.com The pyrrolidine moieties were introduced into the COF's pores via a CuAAC reaction, significantly enhancing the material's catalytic activity for hydrolyzing nerve agent simulants. mdpi.com

The regioselectivity of such cycloaddition reactions can be influenced by the catalyst and the steric bulk of the reactants. A control experiment using 2-(azidomethyl)pyrrolidine (B1655303) in a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) confirmed the reaction's usual preference for forming 1,5-disubstituted triazoles, in contrast to the 1,4-disubstituted products typically formed in CuAAC. researchgate.net This highlights how catalyst choice can be a tool for selective functionalization.

Scale-Up Considerations in Preparative Procedures

Translating a synthetic route from a laboratory benchtop to a larger, preparative scale introduces a new set of challenges related to safety, cost, efficiency, and product purification. While specific scale-up data for this compound is not extensively detailed in the reviewed literature, studies on analogous and related pyrrolidine structures provide valuable insights into the key considerations.

The synthesis of bicyclic proline analogs on a multigram scale often requires significant optimization of reaction conditions and isolation procedures compared to small-scale syntheses. nuph.edu.ua For instance, in the preparation of 2-azabicyclo[2.1.1]hexane-1-carboxylates, a key building block was successfully synthesized on a 0.7 kg scale by optimizing starting materials and avoiding ion-exchange chromatography for purification. Subsequent modifications, including a mesylation-nucleophilic substitution-azide reduction sequence, were performed on a 10–60 g scale. nuph.edu.ua The conversion of a mesylate to an azide using sodium azide in DMF is a common and scalable transformation. nuph.edu.ua

The development of practical and scalable syntheses for drug candidates and advanced building blocks often necessitates the re-evaluation and optimization of each synthetic step. researchgate.netacs.org This includes identifying efficient reaction conditions, simplifying workup and isolation procedures to obtain high-purity material, and ensuring the safety of processes, especially when using potentially hazardous reagents like azides. acs.org For example, the development of batch and microflow processes for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene underscores the importance of process chemistry in safely handling azides on a larger scale. acs.org The ability to synthesize various spirocyclic α,α-disubstituted pyrrolidines at up to a 100 g scale was achieved by developing and optimizing several distinct synthetic approaches, demonstrating that a single method is not always universally applicable for larger-scale preparations. researchgate.net

Table 2: Summary of Advanced Synthetic Approaches

ApproachKey FeaturesExample(s)Citations
One-Pot Synthesis Combines multiple steps, reduces waste and time, improves efficiency.Facile synthesis of spirooxindole-pyrrolidines; protecting-group-free synthesis of (S)-2-(azidodiphenylmethyl)pyrrolidine. researchgate.netrsc.orgacgpubs.org
Selective Functionalization Precise introduction of functionalities, often using click chemistry.Grafting onto cellulose; functionalization of covalent organic frameworks (COFs) for enhanced catalysis. rsc.orgmdpi.comresearchgate.net
Scale-Up Procedures Optimization of reactions for multigram to kilogram production; focus on safety, cost, and purity.0.7 kg scale synthesis of a bicyclic proline analog precursor; 10-60 g scale transformations including azide formation. nuph.edu.uaresearchgate.net

Stereoselective Transformations and Asymmetric Synthesis Leveraging S 2 Azidomethyl Pyrrolidine

(S)-2-(Azidomethyl)pyrrolidine as a Chiral Building Block in Asymmetric Synthesis

(S)-2-(azidomethyl)pyrrolidine serves as a versatile chiral building block, a starting material that introduces a specific stereocenter into a larger molecule. Its utility stems from the presence of the stereochemically defined pyrrolidine (B122466) ring and the reactive azide (B81097) group. The azide can be readily transformed into other functional groups, such as amines, through reduction, or it can participate in cycloaddition reactions, like the Huisgen 1,3-dipolar cycloaddition, to form triazoles. researchgate.netrsc.orgamazonaws.com

A notable application of this building block is in the synthesis of more complex chiral ligands and organocatalysts. For instance, it has been incorporated into the structure of chiral covalent organic frameworks (COFs). researchgate.netscispace.com These porous crystalline polymers with chiral pyrrolidine units integrated into their structure have shown promise as heterogeneous catalysts for asymmetric reactions. researchgate.netscispace.com The synthesis of (S)-tert-Butyl-2-(azidomethyl)pyrrolidine-1-carboxylate, a protected form of the title compound, is a key step in creating these advanced catalytic materials. koreascience.kr

The following table summarizes the key features of (S)-2-(azidomethyl)pyrrolidine as a chiral building block:

FeatureDescriptionReference
Chiral Scaffold The (S)-configured pyrrolidine ring provides a defined stereochemical foundation. pwr.edu.pl
Reactive Azide Group Allows for diverse chemical transformations, including reduction to amines and cycloaddition reactions. researchgate.netrsc.orgamazonaws.com
Versatility Can be used to synthesize a wide range of chiral molecules, including ligands, organocatalysts, and complex natural products. researchgate.netscispace.com

Chiral Induction and Enantiocontrol Strategies

The primary goal of using a chiral molecule like (S)-2-(azidomethyl)pyrrolidine in synthesis is to control the stereochemical outcome of a reaction, a process known as chiral induction. This leads to the preferential formation of one enantiomer over the other (enantiocontrol). Various strategies are employed to achieve this, often involving the use of catalysts derived from the chiral building block.

Asymmetric organocatalysis is a field that utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. nih.govnih.govyoutube.combeilstein-journals.org Derivatives of (S)-2-(azidomethyl)pyrrolidine have been successfully employed as organocatalysts in a variety of transformations. researchgate.net

Enamine catalysis is a powerful tool in asymmetric synthesis, where a chiral secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.govnih.gov This enamine then reacts with an electrophile, and the chirality of the catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer. Catalysts derived from the pyrrolidine scaffold have been shown to be effective in this type of catalysis. nih.gov The rigid structure of the pyrrolidine ring helps to create a well-defined chiral environment around the reactive enamine, influencing the stereochemical outcome of the reaction.

In some organocatalytic reactions, hydrogen bonding plays a crucial role in activating the substrate and controlling the stereochemistry. nih.govbeilstein-journals.org Catalysts derived from (S)-2-(azidomethyl)pyrrolidine can be designed to include hydrogen bond donor groups. These groups can interact with the electrophile, making it more reactive and orienting it in a specific way relative to the nucleophile. This pre-organization of the reactants through hydrogen bonding is a key factor in achieving high levels of enantioselectivity. The development of aryl pyrrolidine-based hydrogen-bond donors has been a significant area of research. nih.gov

Steric hindrance, or the spatial arrangement of atoms, is a fundamental principle used to control the stereochemical outcome of a reaction. researchgate.netrsc.org In catalysts derived from (S)-2-(azidomethyl)pyrrolidine, bulky substituents can be strategically placed on the pyrrolidine ring or on groups attached to it. These bulky groups can block one face of the reactive intermediate, forcing the incoming reactant to approach from the less hindered side. This steric control is a powerful and predictable way to achieve high enantioselectivity. The influence of steric demand on the regioselectivity of ruthenium-catalyzed cycloadditions involving azides has been studied, highlighting the importance of steric factors. researchgate.netrsc.org

The table below provides an overview of the chiral induction strategies:

StrategyMechanismKey FactorsReference
Enamine Catalysis Formation of a chiral enamine intermediate to direct the approach of an electrophile.Rigidity of the pyrrolidine ring, nature of the substituents. nih.govnih.govnih.gov
Hydrogen Bonding Activation Activation and orientation of the electrophile through hydrogen bonding with the catalyst.Presence of hydrogen bond donor groups, catalyst-substrate interactions. nih.govbeilstein-journals.org
Steric Control Use of bulky groups on the catalyst to block one face of the reactive intermediate.Size and position of steric-directing groups. researchgate.netrsc.org

Kinetic resolution is a method used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. rsc.orgwhiterose.ac.ukrsc.org This technique relies on the fact that a chiral catalyst or reagent will react at different rates with the two enantiomers of the racemate. By stopping the reaction at a certain point (typically around 50% conversion), one can obtain the unreacted starting material enriched in one enantiomer and the product enriched in the other.

While (S)-2-(azidomethyl)pyrrolidine itself is enantiomerically pure, methodologies for the kinetic resolution of other racemic pyrrolidine scaffolds are relevant to the broader context of synthesizing chiral pyrrolidine derivatives. rsc.orgwhiterose.ac.ukrsc.orgresearchgate.net These methods often employ chiral catalysts, some of which may be derived from proline, a related chiral pyrrolidine. For example, the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has been achieved using chiral oxazaborolidine catalysts. rsc.org

Application in Asymmetric Organocatalysis

Specific Asymmetric Reactions Mediated by (S)-2-(Azidomethyl)pyrrolidine Derivatives

Derivatives of the chiral scaffold (S)-2-(azidomethyl)pyrrolidine have emerged as potent organocatalysts, mediating a variety of asymmetric transformations with high levels of stereocontrol. The inherent chirality of the pyrrolidine ring, coupled with the versatile azido (B1232118) functionality, allows for the rational design of catalysts that can effectively orchestrate the formation of stereogenic centers in a predictable manner. These catalysts have been successfully employed in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, demonstrating their broad applicability in modern asymmetric synthesis.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a cornerstone of enantioselective carbon-carbon bond formation, has been a fertile ground for the application of (S)-2-(azidomethyl)pyrrolidine-derived organocatalysts. These catalysts, often functioning as bifunctional entities, activate the nucleophile and electrophile simultaneously to achieve high stereoselectivity.

One notable example is the use of (S)-2-(azidodiphenylmethyl)pyrrolidine as an organocatalyst in the Michael addition of aldehydes to nitroolefins. researchgate.net This catalyst, among various diamine derivatives of α,α-diphenyl-(S)-prolinol, proved to be highly efficient. researchgate.net The reaction between isovaleraldehyde (B47997) and β-nitrostyrene, catalyzed by this pyrrolidine derivative, proceeds with excellent diastereoselectivity and enantioselectivity.

In a related context, organocatalysts derived from the coupling of pyrrolidine with camphor (B46023) have been developed for the direct Michael reaction of aldehydes and ketones with nitroalkenes. These catalysts have demonstrated the ability to furnish γ-nitrocarbonyl compounds in high yields (up to 99%), with high diastereoselectivities (syn:anti up to 92:8) and excellent enantioselectivities (up to 94% ee). researchgate.net The proposed transition-state model for this transformation involves the formation of a nucleophilic enamine in situ, which then interacts with the nitroalkene via hydrogen bonding. researchgate.net

Furthermore, the scope of Michael acceptors has been extended to include azadienes in reactions with α-azidoindanones. mdpi.com This organocatalytic asymmetric Michael addition leads to the formation of optically active benzofuran (B130515) derivatives containing a valuable azido group. mdpi.com The reactions typically proceed with good yields and moderate to good diastereoselectivities and enantioselectivities. mdpi.com The stability of the resulting products and the scalability of the reaction highlight the practical utility of this methodology. mdpi.com

Table 1: Asymmetric Michael Addition of α-Azidoindanones to Azadienes

EntryAzadiene (R¹)α-Azidoindanone (R²)Yield (%)dr (syn:anti)ee (%)
1PhenylH82>95:590
24-ChlorophenylH7590:1085
34-MethylphenylH78>95:588
4Phenyl6-Methoxy7568:3283
5Phenyl6-Chloro3270:3053

Data sourced from a study on squaramide-catalyzed asymmetric Michael addition reactions. mdpi.com

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction, a powerful tool for the construction of β-hydroxy carbonyl compounds, has been effectively catalyzed by various derivatives of (S)-2-(azidomethyl)pyrrolidine. These catalysts often incorporate additional functional groups to enhance their catalytic activity and stereodirecting ability.

A series of chiral prolinamide compounds derived from L-proline and featuring pyridine-2,6-dicarboxylic acid moieties have been designed and synthesized. koreascience.kr These organocatalysts have shown considerable efficacy in direct asymmetric aldol reactions, affording the corresponding aldol adducts in high yields (up to 87%) and with high enantioselectivities (up to 85% ee) under mild conditions. koreascience.kr The stereochemical outcome of the reaction is rationalized by a proposed transition state where the aldehyde is activated through hydrogen bonding with the amide or sulfamide (B24259) N-H group, leading to a facial-selective attack by the enamine. koreascience.kr

The catalytic efficiency of prolinamide derivatives has been significantly improved by conducting the asymmetric direct aldol reactions in ionic liquids. nih.gov For instance, the use of (S,S,S)-pyrrolidine-2-carboxylic acid (2'-hydroxyl-1',2'-diphenyl-ethyl)-amine as a catalyst in these media has resulted in aldol products with enantiomeric excesses ranging from 91% to over 99% for aromatic aldehydes. nih.gov

Furthermore, novel pyrrolidine-based organocatalysts have been synthesized from tartaric and glyceric acids, introducing additional stereocenters and functional groups to the catalyst framework. nih.gov These modifications are intended to create more effective organocatalysts for aldol reactions. Similarly, prolinamide-thiourea derivatives have been developed as efficient catalysts for the challenging asymmetric aldol reaction between ketones and perfluoroalkyl ketones, yielding tertiary alcohols in high yields and with good enantioselectivities. nih.gov

Table 2: Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative

EntryAldehydeKetoneYield (%)dr (anti:syn)ee (%)
14-NitrobenzaldehydeCyclohexanone8795:585
24-ChlorobenzaldehydeCyclohexanone8593:782
3BenzaldehydeCyclohexanone8090:1078
44-NitrobenzaldehydeAcetone75-70

Data represents typical results from studies on prolinamide-catalyzed asymmetric aldol reactions. koreascience.kr

Asymmetric Mannich Addition Reactions

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Derivatives of (S)-2-(azidomethyl)pyrrolidine have been instrumental in the development of highly stereoselective Mannich reactions.

Diamine derivatives of α,α-diphenyl-(S)-prolinol, which are structurally related to (S)-2-(azidomethyl)pyrrolidine, have been evaluated as bifunctional organocatalysts in asymmetric Mannich additions. researchgate.net These catalysts facilitate the reaction between aldehydes, amines, and α-methylene carbonyl compounds to produce Mannich bases.

More specifically, simple chiral pyrrolidine catalysts have been shown to be highly effective in promoting asymmetric anti-selective Mannich-type reactions. researchgate.net These reactions can deliver the corresponding amino acid derivatives with excellent diastereomeric ratios (10:1 to >19:1 dr) and enantiomeric excesses (97-99% ee). researchgate.net The design of these catalysts is crucial for controlling the facial selectivity of both the enamine and the imine intermediates, thereby favoring the formation of the anti-diastereomer. nih.gov Computational studies have been employed to predict and rationalize the high levels of stereoselectivity observed in these reactions. nih.gov

Table 3: Asymmetric anti-Selective Mannich-Type Reaction

EntryAldehydeImineCatalyst Loading (mol%)Yield (%)dr (anti:syn)ee (%)
1PropanalN-PMP-protected α-imino ethyl glyoxylate59598:2>99
2IsobutanalN-PMP-protected α-imino ethyl glyoxylate59297:3>99
3ButanalN-PMP-protected α-imino ethyl glyoxylate59496:498

PMP = p-methoxyphenyl. Data based on studies of designed amino acid catalyzed anti-Mannich reactions. nih.gov

Enantioselective Cyclizations (e.g., Aza-Michael Cyclization)

The pyrrolidine scaffold is a key structural motif in numerous biologically active compounds. Enantioselective cyclization reactions provide a powerful means to construct this important heterocyclic system. Derivatives of (S)-2-(azidomethyl)pyrrolidine have been utilized in strategies leading to the formation of substituted pyrrolidines and other nitrogen-containing rings.

A notable application involves the ring expansion of prolinols, which can be considered a form of intramolecular cyclization. researchgate.netresearchgate.net This process, proceeding through an aziridinium (B1262131) intermediate, allows for the synthesis of C3-substituted piperidines with good yields and enantiomeric excess. researchgate.net The regioselectivity of the ring opening of the aziridinium intermediate by a nucleophile is a key factor in determining the final product structure. researchgate.net

More directly related to cyclization is the catalytic asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles. nih.gov This reaction, catalyzed by a chiral N,N'-dioxide-nickel(II) complex, furnishes optically active 3,2'-pyrrolinyl spirooxindoles. nih.gov The reaction sequence involves an initial conjugate addition followed by a rearrangement that results in the formation of the pyrroline (B1223166) ring. This method provides access to a variety of chiral spiropyrroline derivatives in high yields and with excellent stereoselectivities. nih.gov

Asymmetric 1,3-Dipolar Cycloadditions

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for the synthesis of enantiomerically enriched pyrrolidines. rsc.org This reaction allows for the construction of the pyrrolidine ring with control over multiple stereocenters.

While direct catalysis by (S)-2-(azidomethyl)pyrrolidine HCl itself is not the primary focus, the pyrrolidine core is a central feature of the products of these reactions. The cycloaddition of azomethine ylides with various dipolarophiles, such as electron-deficient olefins, leads to a wide array of substituted pyrrolidines. acs.org The development of stereodivergent approaches using this methodology allows for access to different stereoisomers from the same starting materials. acs.org

For instance, the asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives with azomethine ylides has been achieved using a AgOAc/TF-BiphamPhos complex. nih.gov This reaction constructs spirooxindole-pyrrolidines bearing four contiguous stereogenic centers in high yields and with excellent diastereoselectivities. nih.gov Similarly, the use of copper(I) catalysts in the cycloaddition of azomethine ylides with fluorinated styrenes has provided an efficient route to enantioenriched fluorinated pyrrolidine derivatives. rsc.org

Table 4: Asymmetric 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

EntryAzomethine Ylide SourceDipolarophileYield (%)dree (%)
1Methyl glycinate (B8599266) derivativeN-unprotected isatin (B1672199) derivative95>20:185
2Ethyl glycinate derivativeN-unprotected isatin derivative92>20:182
3Phenylalanine derivativeN-unprotected isatin derivative8815:180

Data based on catalytic asymmetric 1,3-dipolar cycloaddition reactions. nih.gov

Asymmetric Allylations

Asymmetric allylation reactions are a fundamental transformation for the enantioselective formation of carbon-carbon bonds and the creation of chiral homoallylic alcohols. While direct catalysis by (S)-2-(azidomethyl)pyrrolidine derivatives in this specific reaction is not extensively documented in the provided context, related pyrrolidine-based organocatalysts have been employed in cascade reactions that incorporate allylic functionalities.

For example, a soluble pyrrolidine derivative has been used as a chiral organocatalyst in combination with a palladium catalyst for cascade reactions involving unsaturated aldehydes and propargylic nucleophiles. rsc.org These reactions proceed through an initial asymmetric Michael addition, followed by an intramolecular cyclization, leading to the formation of cyclopentene, dihydrofuran, or pyrroline derivatives. rsc.org Although not a direct allylation, this process involves the stereoselective addition of an allylic-type nucleophile.

A more direct, though not (S)-2-(azidomethyl)pyrrolidine-mediated, example is the asymmetric allylation of ketones using a polymer-immobilized titanium-1,1'-bi-2-naphtholate catalyst. This system has been shown to produce chiral homoallylic alcohols in high yield and enantiomeric excess. thieme-connect.de This highlights the general importance of chiral catalysts in mediating asymmetric allylations.

Asymmetric Dihydroxylation and Hydrogenation

The creation of stereogenic centers through reactions like dihydroxylation and hydrogenation is a cornerstone of asymmetric synthesis. Chiral ligands derived from versatile backbones, such as the pyrrolidine scaffold, play a crucial role in inducing enantioselectivity in these transformations. While the application of (S)-2-(Azidomethyl)pyrrolidine and its derivatives is more extensively documented in asymmetric hydrogenations, their role in asymmetric dihydroxylation is less direct.

Asymmetric Dihydroxylation

Asymmetric dihydroxylation (AD) is a powerful method for the synthesis of chiral vicinal diols from prochiral alkenes. The most prominent and widely used method is the Sharpless Asymmetric Dihydroxylation, which employs osmium tetroxide as the catalyst in conjunction with chiral quinine-based ligands. mdpi.comwikipedia.org This reaction is known for its high enantioselectivity and broad substrate scope. mdpi.com

In the context of pyrrolidine-containing molecules, the Sharpless AD has been utilized to introduce diol functionalities, thereby creating new stereocenters. For instance, the synthesis of (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been achieved using the Sharpless AD as the key stereochemistry-inducing step. researchgate.net However, in these instances, the pyrrolidine unit is part of the substrate undergoing dihydroxylation, and the enantioselectivity is controlled by the established Sharpless ligands (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) rather than a catalyst derived from (S)-2-(Azidomethyl)pyrrolidine. mdpi.comresearchgate.net

Current literature does not extensively report the use of ligands directly synthesized from (S)-2-(Azidomethyl)pyrrolidine to catalyze osmium-based asymmetric dihydroxylations. The field is predominantly reliant on cinchona alkaloid derivatives to achieve high levels of stereocontrol in this specific transformation. nih.govcityu.edu.hk

Asymmetric Hydrogenation

In contrast to dihydroxylation, derivatives of the chiral pyrrolidine framework are pivotal ligands in transition-metal-catalyzed asymmetric hydrogenation. The (S)-2-(azidomethyl)pyrrolidine moiety serves as a valuable precursor for the synthesis of more complex chiral ligands, particularly aminophosphine-phosphinites and other phosphine-based ligands. These ligands, when complexed with metals like rhodium, have demonstrated high efficacy in the enantioselective reduction of various unsaturated substrates.

Detailed research has shown that aminophosphine-phosphinite (AMPP) ligands derived from (S)-2-(hydroxymethyl)pyrrolidine (a synthetic precursor to (S)-2-(azidomethyl)pyrrolidine) are effective in rhodium-catalyzed asymmetric hydrogenations. acs.org The catalytic activity and the enantioselectivity of these reactions are highly dependent on the nature of the substituents on the phosphorus atoms of the ligand. acs.org

For example, rhodium complexes of these chiral pyrrolidine-based ligands have been successfully employed in the asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. mdpi.comnih.gov These reactions are crucial for the synthesis of chiral amino acids and amines, which are important building blocks in pharmaceutical chemistry. The use of these specialized ligands often results in excellent yields and high enantiomeric excesses (ee). mdpi.comnih.gov

The following table summarizes representative findings in the rhodium-catalyzed asymmetric hydrogenation using pyrrolidine-derived phosphine (B1218219) ligands.

SubstrateCatalyst System (Ligand)SolventConditionsConversion (%)Enantiomeric Excess (ee, %)Configuration
Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄ / Ferrocene-based Phosphine-Phosphoramidite LigandDCM10 bar H₂, 25 °C, 16 h>99>99.9(R)
(E)-N-(1-phenylvinyl)acetamide[Rh(COD)₂]BF₄ / Ferrocene-based Phosphine-Phosphoramidite LigandDCM10 bar H₂, 25 °C, 16 h>9997.7(R)
Dihydro-4,4-dimethyl-2,3-furandione[Rh(acac){(S)-Cy,Cy-ProNOP}]Toluene50 bar H₂, 25 °C10089(S)
N-Benzylbenzoylformamide[RhCl{(S)-Ph,Cp-isoAlaNOP}]₂Toluene50 bar H₂, 25 °C10081(R)

Click Chemistry Applications Involving S 2 Azidomethyl Pyrrolidine Hcl

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S)-2-(Azidomethyl)pyrrolidine

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, reliability, and specificity. acs.orgacs.org This reaction facilitates the covalent linkage of molecules functionalized with azides and terminal alkynes, even at low concentrations and in aqueous environments. nih.gov The resulting triazole linkage is not merely a passive connector but can actively participate in biological interactions through hydrogen bonding and dipole interactions. acs.orgacs.org

The versatility of CuAAC has led to its widespread adoption in various scientific fields, including drug discovery, materials science, and bioconjugation. acs.orgacs.orgresearchgate.net For instance, it has been employed to functionalize surfaces like cotton fibers and microtiter plates with complex molecules such as carbohydrates for enzymatic studies. acs.org

Formation of 1,2,3-Triazole Linkages

The reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org This high degree of regioselectivity is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-isomers and requires elevated temperatures. nih.govnih.gov The CuAAC reaction proceeds efficiently under mild conditions, often at room temperature, and is compatible with a wide range of functional groups. beilstein-journals.org

An example of this application is the grafting of (S)-2-(azidomethyl)-1-(tert-butoxycarbonyl) pyrrolidine (B122466) (Boc-pyrrolidine azide) onto a cellulose (B213188) surface that has been modified with alkyne groups. This reaction proceeds with a high conversion rate, demonstrating the efficiency of forming triazole linkages to functionalize complex biomolecules. rsc.org

Regioselectivity in Triazole Formation

The remarkable regioselectivity of the CuAAC reaction, favoring the formation of the 1,4-disubstituted 1,2,3-triazole, is a key feature that makes it a powerful synthetic tool. nih.govnih.gov This selectivity is a direct result of the copper(I) catalyst's role in the reaction mechanism. acs.orgnih.gov Theoretical studies using Density Functional Theory (DFT) have shown that the copper catalyst alters the reaction pathway from a concerted mechanism in the uncatalyzed reaction to a stepwise process. nih.gov This stepwise mechanism significantly lowers the activation energy and directs the formation of the 1,4-regioisomer. acs.orgnih.gov

The presence of a dinuclear copper(I) cluster can further influence the regioselectivity. nih.govresearchgate.net This dinuclear catalyst creates an electrophilic site on the external alkyne carbon, which then interacts with the azide molecule. nih.govresearchgate.net This interaction pattern is inverted compared to the mononuclear CuAAC process and helps to explain the observed regioselectivity. nih.govresearchgate.net

Optimization of Reaction Conditions for CuAAC

The success of a CuAAC reaction often depends on the careful optimization of various parameters. The choice of the copper(I) source is critical. While copper(I) salts like CuI, CuBr, and Cu(OAc) are commonly used, CuI can sometimes lead to the formation of byproducts. nih.gov For reactions in aqueous solutions, copper(I) bromide or acetate (B1210297) are often preferred. nih.gov A common and convenient method involves the in situ reduction of a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov

The solvent system also plays a significant role. A mixture of water and an organic co-solvent like an alcohol or DMSO is frequently employed, particularly for bioconjugation applications. beilstein-journals.orgnih.gov The addition of a ligand to stabilize the Cu(I) oxidation state is crucial, especially in biological systems, to prevent catalyst deactivation and potential damage to biomolecules. nih.govnih.gov Tris(triazolyl)amine ligands are effective in this regard. nih.gov

Table 1: Key Parameters for CuAAC Reaction Optimization

ParameterConsiderationsCommon Choices
Copper Source Stability, solubility, potential for side reactions.CuI, CuBr, Cu(OAc), in situ reduction of CuSO₄. nih.gov
Reducing Agent Efficiency, compatibility with substrates.Sodium ascorbate. beilstein-journals.orgnih.gov
Ligand Stabilization of Cu(I), prevention of side reactions.Tris(triazolyl)amine ligands. nih.gov
Solvent Solubility of reactants, compatibility with reaction conditions.Water/organic co-solvent mixtures (e.g., t-BuOH/H₂O, DMF/H₂O). beilstein-journals.orgnih.gov
Temperature Reaction rate, stability of reactants.Room temperature to moderate heating (e.g., 60-80°C). nih.govbeilstein-journals.org

Staudinger Reaction for Azide Reduction

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org This two-step process involves the initial reaction of the organic azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the desired amine and a phosphine oxide byproduct. wikipedia.org

This reaction is highly chemoselective and can be performed in the presence of various other functional groups that might be sensitive to harsher reduction methods like catalytic hydrogenation. nih.govsdu.dk For instance, functional groups such as nitriles, alkenes, alkynes, and esters are generally not affected under Staudinger reduction conditions. sdu.dk The regioselectivity of the Staudinger reduction can be influenced by the electronic properties of the azide. Electron-deficient azides tend to be reduced more rapidly than electron-rich azides. nih.gov

Bioconjugation Strategies Utilizing Azide Functionality

The azide group of (S)-2-(Azidomethyl)pyrrolidine HCl is a key functional handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or carbohydrates. The azide and its reaction partner, the alkyne, are largely unreactive with the functional groups typically found in biological systems, making the CuAAC reaction a bioorthogonal ligation method. nih.gov

This strategy has been successfully used to attach (S)-2-(azidomethyl)pyrrolidine derivatives to larger biomolecules. For example, (S)-2-(azidomethyl)-1-(tert-butoxycarbonyl) pyrrolidine has been grafted onto cellulose, a complex carbohydrate, demonstrating the utility of this approach for modifying biopolymers. rsc.org The CuAAC reaction in bioconjugation requires careful optimization to ensure the stability and integrity of the biomolecule. This includes using appropriate ligands to protect the biomolecule from potential damage by the copper catalyst and maintaining the catalyst in its active Cu(I) state. nih.govnih.gov

Applications in the Construction of Complex Molecular Architectures

Synthesis of Pyrrolidine-Based Alkaloids

The pyrrolidine (B122466) ring is a core structural motif in numerous natural alkaloids exhibiting a wide range of biological activities. Synthetic approaches to these molecules often utilize chiral pyrrolidine precursors to establish the desired stereochemistry. (S)-2-(Azidomethyl)pyrrolidine is particularly useful as the azidomethyl group can be readily transformed into an aminomethyl group, which can then participate in cyclization reactions to form bicyclic alkaloid skeletons.

One common strategy involves the reduction of the azide (B81097) to a primary amine, followed by intramolecular cyclization or condensation with another functional group in the molecule to construct the second ring of a bicyclic alkaloid. This methodology has been applied in formal and total syntheses of various pyrrolidine and indolizidine alkaloids. utas.edu.auepfl.ch For instance, a three-component reaction involving a radical carboazidation followed by reductive amination can produce complex pyrrolidine derivatives, which are precursors to alkaloids like (±)-monomarine I. epfl.ch

Spirocyclic Pyrrolidine Synthesis

Spirocyclic frameworks containing a pyrrolidine ring are prominent in many natural products and pharmacologically active compounds. acs.org The synthesis of these intricate three-dimensional structures is a significant challenge, and (S)-2-(Azidomethyl)pyrrolidine provides a valuable chiral starting point. The azido (B1232118) group can be converted to an amine, which then forms an azomethine ylide in situ. This ylide can subsequently undergo a [3+2] cycloaddition reaction with a suitable dipolarophile to generate the spiro-pyrrolidine core with high stereocontrol. nih.gov This approach is a powerful tool for creating complex spiro-heterocyclic systems. nih.govmdpi.com

While transition-metal catalysis is common in organic synthesis, the development of metal-free methods is of great interest to avoid potential metal contamination in final products, particularly for pharmaceutical applications. In the context of spirocyclic pyrrolidine synthesis, several transition-metal-free methodologies have been developed. acs.orgacs.org One such approach is the oxidative spirocyclization of pyrrole-2-carboxamides, which can be achieved using reagents like Selectfluor under mild conditions. acs.orgacs.org These methods offer advantages such as operational simplicity and the use of readily available starting materials. acs.org The reactions of N-sulfonylhydrazones derived from cyclic ketones with γ-azidopropylboronic acid can also give rise to spirocyclic pyrrolidines without the need for a transition metal catalyst. researchgate.net

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.netnih.gov This strategy is particularly effective for rapidly building molecular complexity. researchgate.net In the synthesis of spiro compounds, domino reactions can be initiated by various transformations, including Michael additions, Mannich reactions, and cycloadditions. unimi.itx-mol.com For example, a domino Knoevenagel/enamine cyclization can produce complex spiroheterocyclic products. researchgate.net The combination of a [3+2] cycloaddition of an azomethine ylide with subsequent transformations in a domino sequence allows for the stereoselective synthesis of highly functionalized spiro-fused carbocyclic oxindoles and other complex spiro-pyrrolidine structures. unimi.it

Reaction TypeInitiating StepResulting StructureKey Features
Organocatalyzed DominoSulfa-Michael AdditionSpiropyrazolone TetrahydrothiophenesHigh stereocontrol, three consecutive stereocenters unimi.it
Quadruple DominoIminium-Enamine CatalysisPolycyclic Spiro-fused CarbocyclicoxindolesHigh functionalization, complex polycyclic systems unimi.it
Michael-Initiated DominoMichael-exo-Michael ReactionSpiro[cyclopentane-1,2'-naphthalene] DerivativesFour continuous stereocenters, excellent stereoselectivity unimi.it

Construction of Multivalent Pyrrolidine Iminosugars

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. umontpellier.fr Polyhydroxylated pyrrolidines are a significant class of iminosugars that act as potent and specific inhibitors of glycosidases and glycosyltransferases. mdpi.comnih.gov The strategy of multivalency, where multiple iminosugar units are linked to a central scaffold, has been employed to enhance enzyme inhibition. mdpi.comnih.gov

(S)-2-(Azidomethyl)pyrrolidine, after suitable hydroxylation of the pyrrolidine ring, becomes a key building block for these multivalent structures. The azide group is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the attachment of the pyrrolidine-azide units to various scaffolds bearing multiple alkyne groups, leading to the creation of divalent, trivalent, or even more complex multivalent iminosugar architectures. nih.gov These multivalent systems often exhibit a marked increase in enzyme inhibition compared to their monovalent counterparts. mdpi.com

Formation of Heterocyclic Systems Beyond Pyrrolidines

The utility of (S)-2-(Azidomethyl)pyrrolidine extends to the synthesis of other important heterocyclic systems, most notably indolizidine alkaloids.

The indolizidine skeleton, a bicyclic system comprising a fused six-membered and five-membered ring with a shared nitrogen atom, is a core feature of many alkaloids with diverse biological activities. nih.gov Synthetic routes to indolizidine derivatives can effectively use chiral pyrrolidine precursors like (S)-2-(Azidomethyl)pyrrolidine.

A common strategy involves the reduction of the azide to an amine, followed by the elaboration of the side chain and subsequent intramolecular cyclization to form the second ring. utas.edu.au For example, the aminomethyl group can be acylated and then cyclized to form an indolizidinone, a key intermediate that can be further modified. nih.gov This approach allows for the stereocontrolled synthesis of various natural and non-natural indolizidines. nih.govbioorganica.com.ua

Pyrrole (B145914) Ring Systems Formation

The azido group in (S)-2-(azidomethyl)pyrrolidine serves as a masked amino group and a precursor for the construction of pyrrole rings through various synthetic strategies. While direct, detailed research on the use of the HCl salt is limited in publicly available literature, the reactivity of the parent compound, (S)-2-(azidomethyl)pyrrolidine, provides insight into its potential applications. One of the key methodologies for pyrrole synthesis from azides is the intramolecular cyclization reaction.

The general approach involves the reaction of the azidomethyl group with a suitably placed carbonyl functionality or an activated alkyne within the same molecule. For instance, the Staudinger reaction of the azide with a phosphine (B1218219) can generate an aza-ylide, which can then undergo an intramolecular aza-Wittig reaction with a ketone or aldehyde to form a dihydropyrrole, which can be subsequently oxidized to the aromatic pyrrole ring.

Another potential route is the thermal or metal-catalyzed decomposition of the azide to a highly reactive nitrene intermediate. This nitrene can then undergo insertion into a C-H bond or addition to a double or triple bond within a tethered side chain to construct the pyrrole ring.

Furthermore, the azide group can participate in [3+2] cycloaddition reactions, also known as "click chemistry," with alkynes to form triazoles. While this does not directly form a pyrrole ring, the resulting triazole can be a part of a larger heterocyclic system or be further transformed. Although specific examples detailing the conversion of (S)-2-(azidomethyl)pyrrolidine HCl to pyrrole systems are not extensively documented in readily accessible scientific literature, the fundamental reactivity of the azidomethyl group suggests its utility in established pyrrole synthesis methodologies.

Fused Pyrrolidine Derivatives

This compound is a key precursor for the synthesis of fused pyrrolidine derivatives, particularly pyrrolizidine (B1209537) and indolizidine alkaloids, which are classes of natural products with significant biological activities. The primary synthetic strategy employed is the intramolecular [3+2] cycloaddition reaction of the azide group onto an appropriately positioned alkene or alkyne.

This powerful reaction, often proceeding with high stereocontrol, allows for the construction of the bicyclic core of these alkaloids in a single step. The reaction typically involves the generation of a tethered dipolarophile (an alkene or alkyne) on the pyrrolidine ring, followed by thermal or photochemically induced intramolecular cycloaddition of the azide. The initial cycloadduct, a triazoline, can then be manipulated to afford the desired fused pyrrolidine system.

For example, the nitrogen of the pyrrolidine ring can be acylated with an unsaturated acid chloride, introducing the necessary dipolarophile. Subsequent intramolecular cycloaddition of the azidomethyl group onto this double or triple bond leads to the formation of a tricyclic intermediate, which upon further transformations, can yield complex fused pyrrolidine derivatives.

The stereochemistry of the starting material, (S)-2-(azidomethyl)pyrrolidine, is crucial in these syntheses as it dictates the stereochemical outcome of the final fused product. This makes it an invaluable chiral building block for the asymmetric synthesis of these complex natural products.

Below is a data table summarizing the potential applications in the synthesis of fused pyrrolidine derivatives:

Fused SystemSynthetic StrategyKey IntermediatePotential Products
PyrrolizidinesIntramolecular [3+2] cycloadditionN-alkenoyl-(S)-2-(azidomethyl)pyrrolidineChiral pyrrolizidine alkaloids and analogues
IndolizidinesIntramolecular [3+2] cycloadditionN-alkynyl-(S)-2-(azidomethyl)pyrrolidineChiral indolizidine alkaloids and analogues
Triazolo-fused pyrrolidinesIntramolecular azide-alkyne cycloadditionTethered alkyne on the pyrrolidine ringNovel fused heterocyclic systems

Detailed research findings specifically utilizing the HCl salt in these transformations are not widely reported, but the underlying principles of azide reactivity are well-established and point to the significant potential of this compound in the construction of diverse and complex fused pyrrolidine architectures.

Computational and Theoretical Studies on S 2 Azidomethyl Pyrrolidine and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It has been widely applied to study pyrrolidine (B122466) derivatives, offering detailed information on reaction mechanisms and stereochemical preferences. mdpi.com

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. numberanalytics.com This provides a step-by-step understanding of how reactants are converted into products.

For instance, studies on the nucleophilic aromatic substitution (SNAr) reaction between pyrrolidine and substituted thiophenes have used DFT to delineate the reaction mechanism. researchgate.net The calculations show a stepwise pathway where the pyrrolidine first adds to the thiophene (B33073) ring, followed by a proton-transfer-assisted elimination of the leaving group. researchgate.net The rate-determining step in these transformations is often the initial nucleophilic attack or the subsequent cleavage of the C-N bond, with calculated activation energies correlating with experimental data. researchgate.netudg.edu In some cases, such as the contraction of pyrrolidines to form cyclobutanes, the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, which has a calculated activation energy of 17.7 kcal/mol. udg.edu

Similarly, DFT has been employed to investigate the intramolecular C(sp³)–H amination of aliphatic azides to form pyrrolidines. acs.org These studies compare the energetics of different pathways, such as hydrogen atom transfer (HAT) versus nitrogen extrusion, to determine the most likely reaction course. For alkyl azides, nitrogen extrusion is typically the rate-limiting step, whereas for aryl azides, the HAT step has a higher barrier. acs.org

Table 1: DFT-Calculated Mechanistic Data for Reactions Involving Pyrrolidine Derivatives

Reaction TypeSystem StudiedRate-Determining StepActivation Energy (kcal/mol)Source
SNArPyrrolidine + Methoxy-nitrothiophenesNucleophilic Attack/Proton TransferVaries with substituent researchgate.net
Ring Contraction1-Amino-tetramethylpyrrolidine derivativeN₂ Release from 1,1-diazene17.7 udg.edu
Intramolecular C-H AminationIron-alkyl nitreneNitrogen Extrusion16.4 acs.org
Intramolecular C-H AminationIron-aryl nitreneHydrogen Atom Transfer (HAT)20.8 acs.org
Ring Expansion2-chloromethyl-1-ethylpyrrolidineSynchronous rearrangementVaries with solvent researchgate.net

This table presents a selection of findings from different computational studies to illustrate the application of DFT in mechanistic analysis.

DFT calculations are instrumental in predicting and rationalizing the stereochemical outcomes of reactions involving chiral pyrrolidine derivatives. By comparing the energies of different transition states leading to various stereoisomers, researchers can predict which product will be favored. nih.govresearchgate.net

For example, in the stereoretentive synthesis of cyclobutanes from pyrrolidines, DFT calculations explained the observed stereospecificity by demonstrating that the energy barrier for the ring closure of the 1,4-biradical intermediate is lower than the barrier for bond rotation that would lead to stereochemical scrambling. udg.edu

Furthermore, computational studies on difluorinated pyrrolidines have used DFT to analyze the complex interplay of stereoelectronic effects, such as the gauche and anomeric effects, which dictate the conformational preferences of the ring. beilstein-journals.org The anomeric effect (nN→σ*CF electron delocalization) was found to be a dominant factor in stabilizing certain conformations of α-fluoro isomers. beilstein-journals.org Understanding these conformational biases is key to predicting how these molecules will interact and react. DFT-based models have successfully predicted the absolute stereochemistry and enantioselectivity for cycloaddition reactions catalyzed by metal complexes containing chiral pyrrolidine-derived ligands. researchgate.net

Molecular Reactivity and Stability Analysis

Theoretical methods provide a quantitative framework for analyzing the intrinsic reactivity and stability of molecules. For (S)-2-(azidomethyl)pyrrolidine and its derivatives, this includes assessing their nucleophilic and electrophilic character and mapping their electrostatic potential.

The nucleophilicity of amines is a key parameter in many of their reactions. Mayr's reactivity scales provide a quantitative measure of nucleophilicity (N) and sensitivity (sN). beilstein-journals.org For (S)-2-(azidomethyl)pyrrolidine, these parameters have been determined, allowing for the prediction of its reaction rates with various electrophiles. lmu.de

Conceptual DFT also offers descriptors for reactivity, such as the global electrophilicity index (ω) and nucleophilicity index (N). researchgate.netresearchgate.net These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a theoretical measure of a molecule's tendency to accept or donate electrons. researchgate.net Studies have shown excellent linear correlations between these computationally derived indices and experimentally determined reactivity parameters for various classes of compounds, including pyrrolidine derivatives. researchgate.netbeilstein-journals.org

Table 2: Reactivity Parameters for (S)-2-(Azidomethyl)pyrrolidine

ParameterValueSolventSource
Nucleophilicity Parameter (N)15.43MeCN lmu.de
Sensitivity Parameter (sN)0.73MeCN lmu.de

This table provides experimentally correlated reactivity parameters based on Mayr's scales.

Electrostatic potential (ESP) maps are three-dimensional visualizations that show the charge distribution within a molecule. scispace.com They are generated by calculating the electrostatic potential at the surface of a molecule, providing a guide to its reactive behavior. rsc.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scispace.comrsc.org

For pyrrolidine derivatives, ESP maps can rationalize intermolecular interactions, such as hydrogen bonding, and predict sites of reactivity. rsc.org For example, the nitrogen atom in the pyrrolidine ring is typically a region of negative electrostatic potential, consistent with its nucleophilic character. The azide (B81097) group in (S)-2-(azidomethyl)pyrrolidine also contributes significantly to the ESP map, with the terminal nitrogen atoms being electron-rich. These maps are valuable for understanding how a molecule will orient itself when approaching a receptor or another reactant. scispace.comnih.gov

Computational Modeling of Ligand-Receptor Interactions

Understanding the interactions between a molecule (ligand) and its biological target or catalyst (receptor) is fundamental to fields like drug design and catalysis. nih.govfrontiersin.org Computational modeling provides a dynamic, atom-level view of these interactions. nih.gov

For derivatives of (S)-2-(azidomethyl)pyrrolidine, modeling is used to study how they bind to catalysts or biological macromolecules. For instance, (S)-2-(azidomethyl)pyrrolidine can be incorporated into larger structures that act as catalysts for asymmetric reactions. rsc.org Computational studies can model the binding of substrates to these catalysts, revealing the hydrogen bonding and steric interactions that are responsible for the observed enantioselectivity. acs.org

In a combined experimental and computational study of an asymmetric azidation reaction, DFT calculations were used to analyze the structure of the hydrogen-bonded complex between an azide ion and a chiral bisurea catalyst. acs.org This modeling revealed the key interactions that enable the catalyst to control the stereochemical outcome of the reaction. acs.org Such computational approaches are essential for rational catalyst design and for predicting the biological activity of new therapeutic agents based on the pyrrolidine scaffold. nih.govplos.org

Future Directions and Emerging Research Avenues

Development of Novel Organocatalytic Systems

The pyrrolidine (B122466) motif is a well-established privileged structure in organocatalysis, primarily due to its ability to form reactive enamine and iminium ion intermediates. beilstein-journals.org Future research is focused on leveraging the (S)-2-(azidomethyl)pyrrolidine scaffold to create more sophisticated and highly efficient catalytic systems. A significant area of development is the incorporation of this molecule into heterogeneous catalysts to enhance recyclability and stability.

A promising approach involves the post-synthetic modification (PSM) of Covalent Organic Frameworks (COFs). scispace.com COFs are crystalline porous polymers with high surface areas and tunable structures, making them excellent supports for catalytic sites. scispace.comacs.org Researchers have successfully anchored (S)-2-(azidomethyl)pyrrolidine onto the channel walls of achiral COFs via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". scispace.com This strategy transforms a non-catalytic framework into a robust, chiral, heterogeneous organocatalyst. scispace.comacs.org These functionalized COFs have demonstrated high catalytic activity and enantioselectivity in reactions such as the Michael addition, with the added benefits of being stable in water and reusable over multiple cycles without significant loss of performance. scispace.comacs.org

Future work will likely focus on:

Synthesizing a wider range of chiral COFs using (S)-2-(azidomethyl)pyrrolidine derivatives as direct building blocks rather than just through post-synthetic modification. acs.org

Tuning the pore environment and steric bulk within the COF to further enhance selectivity for specific transformations.

Creating multifunctional catalysts by co-immobilizing the pyrrolidine unit with other catalytic species, such as thioureas or metal complexes, onto the same framework. mdpi.com

Catalyst SystemReaction TypeSubstratesKey FindingsReference
[(S)-Py]x-TPB-DMTP-COF Michael AdditionCyclohexanone and β-nitrostyreneCatalyst retained crystallinity and was stable in water, strong acids, and bases. Allowed reaction to be operated in neat water. scispace.com
LZU-76 (Chiral COF) Aldol (B89426) ReactionCyclohexanone and 4-nitrobenzaldehydeStructurally robust and highly active as a heterogeneous organocatalyst, affording excellent enantioselectivity (up to 94.0:6.0 e.r.). acs.org
FZU-66-Co (1D-COF) C-H Bond OxidationEthylbenzenePost-synthetically modified with (2S)-2-(azidomethyl)pyrrolidine and decorated with cobalt(II). Achieved >99% conversion and 99% selectivity under ambient conditions. acs.org

Exploration of New Synthetic Transformations

The dual functionality of (S)-2-(azidomethyl)pyrrolidine HCl makes it an ideal starting point for exploring novel synthetic transformations and constructing complex molecular architectures. The pyrrolidine nitrogen can participate in classic aminocatalysis, while the azide (B81097) group serves as a handle for cycloadditions and other nitrogen-based reactions. mdpi.com

One emerging area is the use of this compound in multicomponent reactions (MCRs) to rapidly build molecular diversity. For instance, (S)-2-(azidomethyl)pyrrolidine has been employed in a catalyst-free, three-component Strecker reaction with various aldehydes and potassium cyanide in water. researchgate.net The resulting α-aminonitriles, containing both the pyrrolidine and azide moieties, can then undergo an intramolecular [3+2] cycloaddition to yield complex fused heterocyclic systems like hexahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines. researchgate.net

Another avenue of research involves using the azide group as a precursor for other functionalities or as a key player in cycloaddition reactions to form new heterocyclic rings. The [3+2] cycloaddition reaction between azides and alkynes is a powerful tool for creating 1,2,3-triazole linkages. mdpi.com This has been exploited in the synthesis of novel spirooxindoles, where an azidomethyl-functionalized benzimidazole (B57391) is reacted with an alkyne-containing methyleneindolinone to generate pharmacologically relevant scaffolds. mdpi.com

Future research is expected to investigate:

The development of novel domino, tandem, and cascade reactions that leverage both the amine and azide functionalities in a single, streamlined process.

The application of (S)-2-(azidomethyl)pyrrolidine derivatives in photoredox catalysis, where the amine could act as a reductive quencher or the azide could participate in radical-based transformations.

The synthesis of unique macrocycles and interlocked molecules by using the azide for "click" cyclization reactions.

Reaction TypeKey ReagentsProduct ClassSignificanceReference
Strecker Reaction / Intramolecular [3+2] Cycloaddition Aldehydes, (S)-2-(azidomethyl)pyrrolidine, KCN(5aS,10R)-10-aryl-5,5a,6,7,8,10-hexahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazinesEfficient, catalyst-free, two-step method in water to form complex fused heterocycles. researchgate.net
[3+2] Cycloaddition 2-(Azidomethyl)-1H-benzo[d]imidazole, Isatin-derived alkynesSpirooxindoles with triazole and benzimidazole moietiesSynthesis of novel, potentially bioactive spiro-heterocyclic compounds. mdpi.com

Expansion of Applications in Bio-Related Research

The azide group of this compound is bioorthogonal, meaning it does not react with biological functionalities under physiological conditions. This makes it an ideal chemical handle for applications in chemical biology and medicinal chemistry, particularly through the CuAAC click reaction. researchgate.net

A significant area of expansion is in bioconjugation and surface modification. For example, (S)-2-(azidomethyl)-1-(tert-butoxycarbonyl) pyrrolidine has been successfully "clicked" onto alkyne-functionalized cellulose (B213188) surfaces. rsc.org This process allows for the precise grafting of chiral pyrrolidine units onto biomaterials, potentially imparting new catalytic or recognition properties to the cellulose scaffold. rsc.org

Furthermore, the compound serves as a crucial building block for synthesizing complex bioactive molecules. In the field of glycosidase inhibition, multivalent iminosugars are being developed to achieve enhanced therapeutic effects. mdpi.com Researchers have synthesized azido-functionalized pyrrolidine iminosugars, which are then attached to multivalent scaffolds via click chemistry. mdpi.com This strategy allows for the creation of complex molecular architectures with multiple pyrrolidine motifs, leading to compounds with potent and specific inhibitory activity against enzymes implicated in diseases like diabetes and cancer. mdpi.com

Future directions in this area include:

The development of drug-delivery systems where (S)-2-(azidomethyl)pyrrolidine derivatives are used to link therapeutic agents to targeting moieties like antibodies or nanoparticles.

The creation of novel biosensors where the pyrrolidine unit acts as a recognition element and the azide is used to immobilize the sensor molecule onto a surface.

The synthesis of new libraries of 1,2,3-triazole-containing compounds via click chemistry for screening against a wide range of biological targets, including kinases and microbes. nih.govresearchgate.net

Application AreaScaffold/MoleculeSynthetic StrategyPotential UseReference
Biomaterial Functionalization CelluloseAzide-alkyne click reaction with (S)-2-(azidomethyl)-1-(tert-butoxycarbonyl) pyrrolidine.Creating chiral, functionalized biomaterials. rsc.org
Glycosidase Inhibition Multivalent Pyrrolidine IminosugarsSynthesis of an azido-pyrrolidine iminosugar followed by click reaction onto a multivalent core.Development of potent and specific enzyme inhibitors for various diseases. mdpi.com

Advanced Computational Methodologies for Predictive Design

As synthetic applications for this compound become more complex, advanced computational methods are increasingly vital for predictive design and mechanistic understanding. Density Functional Theory (DFT) and other in silico tools are being employed to rationalize experimental outcomes and guide the development of new catalysts and reactions.

Computational studies are crucial in the design of ordered materials like COFs. acs.org By calculating stacking potential energy landscapes, researchers can predict the most stable arrangement of layers within a COF, which in turn determines properties like pore size and guest accessibility. acs.org This predictive power is essential for designing COFs with optimal structures for catalysis before undertaking their complex synthesis.

Molecular docking studies are being used to predict the binding affinity of molecules derived from (S)-2-(azidomethyl)pyrrolidine with biological targets. researchgate.net For instance, after synthesizing a library of 1,2,3-triazole derivatives from azide precursors, docking simulations can identify the most promising candidates by modeling their interactions with the active site of a target protein, such as the CYP51 enzyme from Mycobacterium tuberculosis. researchgate.net This approach helps prioritize compounds for further biological testing.

Furthermore, computational analysis, such as the Molecular Electron Density Theory (MEDT) study, is used to investigate the mechanisms and selectivity of reactions involving these compounds. mdpi.com For the [3+2] cycloaddition to form spirooxindoles, a MEDT study can explain why the reaction proceeds through a specific pathway and why certain stereoisomers are formed preferentially, providing insights that are difficult to obtain through experiments alone. mdpi.com

Future research will likely see an integration of:

Machine learning algorithms trained on experimental and computational data to predict the outcomes of reactions and the properties of new derivatives with even greater speed and accuracy.

Quantum mechanics/molecular mechanics (QM/MM) simulations to model enzymatic reactions or catalysis within the complex environment of a COF pore.

In silico screening of vast virtual libraries of (S)-2-(azidomethyl)pyrrolidine derivatives to identify novel candidates for specific applications in catalysis and medicine.

Computational MethodSystem StudiedPurpose of StudyKey InsightsReference
Stacking Potential Energy Landscapes Covalent Organic Frameworks (COFs)To understand interlayer interactions and predict stable stacking arrangements.Enabled the design of large-pore COFs with controlled stacking modes and higher structural integrity. acs.org
Molecular Electron Density Theory (MEDT) [3+2] Cycloaddition ReactionTo study the reaction mechanism and selectivity for the synthesis of spirooxindoles.Provided a theoretical rationalization for the observed regioselectivity and stereoselectivity of the cycloaddition. mdpi.com
Molecular Docking 1,2,3-Triazole DerivativesTo evaluate binding modes and predict activity against microbial enzymes (e.g., M. tuberculosis CYP51).Identified key amino acid interactions and helped rationalize the structure-activity relationships of potential antimicrobial agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(Azidomethyl)pyrrolidine HCl, and how is its stereochemical integrity maintained during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of (S)-2-(chloromethyl)pyrrolidine with sodium azide, followed by HCl salt formation. Stereochemical purity is ensured using chiral HPLC or polarimetry. The Boc-protected precursor, (S)-2-(azidomethyl)-1-Boc-pyrrolidine, is often employed to facilitate purification and analysis. Deprotection with HCl yields the final product. Analytical confirmation relies on 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., tert-butyl signals for Boc intermediates) and FTIR (azide stretch at ~2100 cm1^{-1}) .

Q. How can the Boc-protected intermediate improve analytical characterization of this compound?

  • Methodological Answer : The Boc group introduces diagnostic signals in 13C^{13}\text{C} CP-MAS-NMR (e.g., carbonyl at ~155 ppm) and FTIR (~1680 cm1^{-1}), enabling precise tracking during synthesis and incorporation into covalent organic frameworks (COFs). Post-deprotection, the azidomethyl group’s reactivity is retained for catalytic applications. This stepwise approach minimizes side reactions and simplifies spectral interpretation .

Q. What storage conditions are recommended for this compound to ensure stability?

  • Methodological Answer : The compound should be stored under inert atmosphere (argon/nitrogen) at room temperature to prevent azide decomposition. Moisture-sensitive handling is critical; desiccants like silica gel are recommended. Long-term stability tests via TLC or HPLC every 6 months are advised to monitor degradation .

Advanced Research Questions

Q. How does the azidomethyl group influence the catalytic performance of this compound in asymmetric organocatalysis?

  • Methodological Answer : The azidomethyl group enhances stereoelectronic control in COF-immobilized catalysts. For example, when anchored in COF channel walls, the compound facilitates enantioselective aldol reactions with >90% ee. Comparative studies with non-azide analogs (e.g., hydroxymethyl derivatives) show reduced activity, highlighting the azide’s role in substrate orientation via dipole interactions .

Q. What strategies mitigate azide-related hazards during large-scale reactions involving this compound?

  • Methodological Answer : Safety protocols include:

  • Small-scale testing : Pilot reactions (<1 mmol) to assess exothermicity.
  • Inert atmosphere : Use of Schlenk lines or gloveboxes for azide handling.
  • Alternative solvents : Replace polar aprotic solvents (DMF) with ionic liquids to reduce explosion risks.
  • Real-time monitoring : In-situ FTIR or Raman spectroscopy to track azide consumption and detect intermediates .

Q. How can cross-polarization magic-angle spinning (CP-MAS) NMR elucidate the structural integration of this compound into COFs?

  • Methodological Answer : CP-MAS-NMR resolves host-guest interactions by observing chemical shift changes in the pyrrolidine ring (e.g., 13C^{13}\text{C} signals at 45–60 ppm for N-bound carbons). For TPB-DMTP-COF-(S)-Py-Boc, the Boc group’s disappearance post-deprotection confirms successful anchoring. Quantitative 15N^{15}\text{N} NMR further validates azide incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.